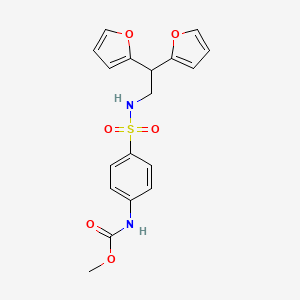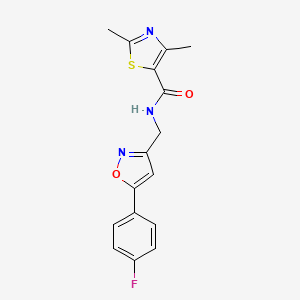![molecular formula C9H9ClO2 B2785098 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone CAS No. 2490314-10-6](/img/structure/B2785098.png)
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone, also known as CFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFE is a cyclopropane-containing ketone that has been synthesized using various methods.
Mécanisme D'action
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been found to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in lab experiments is its neuroprotective effects, which can help preserve the viability of cells in culture. However, one limitation is that 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Future research on 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone could focus on its potential applications in other areas of neuroscience, such as neurodegenerative diseases. Additionally, further studies could investigate the mechanisms underlying 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone's anti-inflammatory and anti-cancer properties. Finally, future research could explore the potential use of 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been synthesized using various methods, including the reaction of furan-2-ylmethyl magnesium bromide with 2-chloroacetyl chloride, and the reaction of furan-2-ylmethyl lithium with 2-chloroacetyl chloride. The yield of 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been reported to be around 60-80%.
Applications De Recherche Scientifique
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in microglial cells. Additionally, 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.
Propriétés
IUPAC Name |
2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVPCXLIWJCGJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)



![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)